Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Bromo-1-fluoroethyl)cyclobutane
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Bromo-1-fluoroethyl)cyclobutane
Executive Summary
(2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) is a highly specialized, bifunctional aliphatic building block. By combining a strained cyclobutane ring with a vicinal bromofluoro motif, this molecule serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This whitepaper details its structural identity, physicochemical properties, hazard profile, and provides a field-validated synthetic and analytical workflow for its application in modern drug discovery.
Chemical Identity & Structural Analysis
The cyclobutane ring introduces approximately 26 kcal/mol of ring strain, which subtly alters the electron density and reactivity of the adjacent functional groups. The presence of both a fluorine atom (highly electronegative, forming a strong C–F bond) and a bromine atom (an excellent, highly polarizable leaving group) on the ethyl linker makes this compound an ideal candidate for selective nucleophilic substitution and late-stage functionalization.
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2-bromo-1-fluoroethyl)cyclobutane[1] |
| CAS Number | 1779941-63-7[2] |
| Molecular Formula | C₆H₁₀BrF[1] |
| Molecular Weight | 181.05 Da[1] |
| SMILES | C1CC(C1)C(CBr)F[3] |
| InChIKey | UDFXKDIUSIJDSS-UHFFFAOYSA-N[3] |
Physicochemical Properties & Pharmacokinetic Relevance
The strategic incorporation of halogens onto the cyclobutane scaffold significantly impacts the molecule's physical behavior. Fluorine lowers the overall lipophilicity compared to a fully alkylated chain, while the cyclobutane ring provides a compact, lipophilic core.
Table 2: Physicochemical Profile
| Parameter | Value / Classification | Causality / Impact |
|---|---|---|
| LogP (Predicted) | 2.51[4] | Optimal balance for crossing lipid bilayers in pharmacokinetic models without excessive non-specific binding. |
| Heavy Atom Count | 8[4] | Low molecular weight allows for significant downstream elaboration while maintaining adherence to Lipinski's Rule of 5. |
| Rotatable Bonds | 2[4] | High conformational restriction dictated by the cyclobutane ring, reducing entropic penalties upon target binding. |
Hazard Profiling & Safety Protocols
Handling halogenated volatile organics requires strict adherence to safety protocols due to their inherent reactivity and vapor pressure. According to[2], the compound exhibits several acute hazards:
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Flammable Liquid 3 (H226): The low molecular weight and high vapor pressure create a flammability risk at ambient temperatures[2].
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Skin Irritation 2 (H315) & Eye Damage 1 (H318): The primary alkyl bromide moiety acts as a potent electrophile. It is capable of alkylating nucleophilic residues (e.g., thiols, amines) in biological tissues, leading to severe cellular damage[2].
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STOT SE 3 (H336): Inhalation of vapors can cause central nervous system depression, a common physiological response to lipophilic halogenated solvents[2].
Self-Validating Safety Protocol: All handling must be performed in a Class II biological safety cabinet or a high-flow fume hood. To prevent dermal penetration, double-gloving with nitrile or the use of heavy-duty butyl rubber gloves is mandatory.
Synthetic Methodology: Bromofluorination Workflow
To synthesize (2-bromo-1-fluoroethyl)cyclobutane, the most regioselective approach is the bromofluorination of vinylcyclobutane.
Expertise & Causality: Why use N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF)? Cyclobutane rings are highly susceptible to ring-expansion or ring-opening when exposed to strong Lewis acids or anhydrous HF. The Et₃N·3HF complex provides a nucleophilic fluoride source that is weakly acidic, entirely avoiding acid-catalyzed skeletal rearrangements while safely delivering the required F⁻ ion.
Step-by-Step Protocol
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Vessel Preparation: Equip a Teflon or high-density polyethylene (HDPE) reaction vessel. Causality: HF complexes can slowly etch silicate glass, introducing silicon tetrafluoride impurities and compromising the structural integrity of the flask.
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Substrate Solvation: Dissolve vinylcyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C to control the exothermic nature of the addition.
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Fluoride Addition: Slowly inject Et₃N·3HF (1.5 eq) into the cooled solution.
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Electrophilic Activation: Add NBS (1.1 eq) portion-wise over 30 minutes. The NBS reacts with the alkene to form a transient, electrophilic cyclic bromonium ion.
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Nucleophilic Attack: The fluoride ion attacks the more substituted carbon of the bromonium ion (Markovnikov-type regioselectivity), yielding the target (2-bromo-1-fluoroethyl)cyclobutane.
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Internal Validation & Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: A successful quench is visually confirmed when the yellow/orange tint of active bromine species completely dissipates to a colorless organic layer.
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Purification: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Figure 1: Mechanistic pathway for the bromofluorination of vinylcyclobutane.
Analytical Validation Workflow
To ensure the integrity and isomeric purity of the synthesized building block, a rigorous analytical workflow must be executed before downstream application.
Figure 2: Analytical validation workflow for structural and purity confirmation.
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¹⁹F NMR: Crucial for confirming regiochemistry. The fluorine signal will appear as a distinct multiplet due to complex splitting by the adjacent geminal proton and vicinal –CH₂Br protons.
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GC-MS (Electron Ionization): Confirms the exact mass (181 Da) and the highly characteristic isotopic pattern of bromine, displaying a 1:1 ratio of the molecular ion (M) and (M+2) peaks at m/z 180 and 182[1].
Applications in Drug Development
The (2-bromo-1-fluoroethyl)cyclobutane motif is highly prized in modern medicinal chemistry for several reasons:
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Bioisosterism: The cyclobutane ring acts as a conformationally restricted bioisostere for gem-dimethyl or isopropyl groups. It improves metabolic stability against CYP450-mediated oxidation by eliminating vulnerable tertiary C–H bonds.
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Vector Trajectory: The puckered conformation of the cyclobutane ring directs the fluoroethyl substituent in a highly specific spatial trajectory, allowing for precise multipolar interactions with target protein binding pockets.
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Late-Stage Functionalization: The primary bromide serves as a robust synthetic handle. It can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) or direct Sₙ2 nucleophilic displacement to append the cyclobutyl-fluoroethyl pharmacophore onto larger API scaffolds.
References
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(2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information Source: NextSDS Database URL:[Link]
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(2-bromo-1-fluoroethyl)cyclobutane (C6H10BrF) - PubChemLite Source: PubChem / uni.lu URL:[Link]
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(2-bromo-1-fluoroethyl)cyclobutane - C6H10BrF | CSSB00020731099 Source: Chemspace Building Blocks URL:[Link]
